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Compound of Interest

Compound Name: [Tyr11]-Somatostatin

Cat. No.: B15618488 Get Quote

This guide provides a comprehensive overview of [Tyr11]-Somatostatin, a crucial analog in

somatostatin research, tailored for researchers, scientists, and drug development

professionals. It covers its fundamental properties, experimental applications, and the intricate

signaling pathways it modulates.

Core Properties of [Tyr11]-Somatostatin
[Tyr11]-Somatostatin is a synthetic analog of the naturally occurring peptide hormone

somatostatin. The designation "[Tyr11]" indicates that the amino acid at position 11 has been

substituted with Tyrosine. This modification is particularly significant as it allows for

radioiodination, making it an invaluable tool for receptor binding assays and other molecular

studies.

Physicochemical Characteristics
A summary of the key quantitative data for [Tyr11]-Somatostatin is presented below.

Property Value

Molecular Formula C₇₆H₁₀₄N₁₈O₂₀S₂[1]

Molecular Weight 1653.88 g/mol [1]

CAS Number 59481-27-5
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Somatostatin Receptor Signaling Pathways
[Tyr11]-Somatostatin, like endogenous somatostatin, exerts its biological effects by binding to

a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[2]

The activation of these receptors initiates a cascade of intracellular signaling events that

ultimately regulate diverse physiological processes, including hormone secretion, cell

proliferation, and neurotransmission.

Upon ligand binding, the somatostatin receptor undergoes a conformational change, leading to

the activation of associated heterotrimeric G proteins. The primary signaling mechanism

involves the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic AMP

(cAMP) levels.[3] Additionally, somatostatin receptor activation can stimulate phosphotyrosine

phosphatases and modulate the activity of mitogen-activated protein kinases (MAPKs).[3]

Furthermore, specific receptor subtypes can couple to other signaling pathways, such as the

activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃)

and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein

kinase C (PKC).[4]

Below are diagrams illustrating the key signaling pathways initiated by [Tyr11]-Somatostatin
binding to its receptors.
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Figure 1: Overview of Somatostatin Receptor Signaling Pathways.

Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and experimental

use of [Tyr11]-Somatostatin.

Solid-Phase Peptide Synthesis of [Tyr11]-Somatostatin
The synthesis of [Tyr11]-Somatostatin can be achieved using Fmoc solid-phase peptide

synthesis (SPPS).[3][5]

Materials:

Fmoc-protected amino acids

Rink Amide resin

N,N-Dimethylformamide (DMF)

Piperidine

Dichloromethane (DCM)

Diisopropylethylamine (DIPEA)

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Dithiothreitol (DTT)

Ether

Protocol:
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Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20%

piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents) and HBTU (3

equivalents) in DMF. Add DIPEA (6 equivalents) and add the mixture to the resin. Agitate for

2 hours.

Washing: Wash the resin with DMF and DCM to remove excess reagents.

Repeat: Repeat the deprotection and coupling steps for each amino acid in the [Tyr11]-
Somatostatin sequence.

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage

cocktail of TFA/TIS/Water/DTT (90:5:2.5:2.5) for 3 hours to cleave the peptide from the resin

and remove side-chain protecting groups.

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to

pellet the peptide and wash with cold ether multiple times.

Drying: Dry the crude peptide under vacuum.

Purification of [Tyr11]-Somatostatin by HPLC
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-

HPLC).

Materials:

Crude [Tyr11]-Somatostatin

Water with 0.1% TFA (Solvent A)

Acetonitrile with 0.1% TFA (Solvent B)

C18 RP-HPLC column
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Protocol:

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

HPLC Separation: Inject the sample onto a C18 column. Elute the peptide using a linear

gradient of Solvent B (e.g., 5-60% over 30 minutes) at a flow rate of 1 mL/min.

Fraction Collection: Monitor the elution profile at 220 nm and collect fractions corresponding

to the major peak.

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified [Tyr11]-
Somatostatin as a white powder.

Radioligand Binding Assay using [¹²⁵I]-[Tyr11]-
Somatostatin
This protocol outlines a typical radioligand binding assay to characterize the interaction of

[Tyr11]-Somatostatin with its receptors in cell membranes. [¹²⁵I]-[Tyr11]-Somatostatin is

used as the radioligand.

Materials:

Cell membranes expressing somatostatin receptors

[¹²⁵I]-[Tyr11]-Somatostatin

Unlabeled [Tyr11]-Somatostatin

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

Glass fiber filters

Scintillation cocktail
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Gamma counter

Protocol:

Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:

Total Binding: Add cell membranes (20-50 µg protein), [¹²⁵I]-[Tyr11]-Somatostatin (at

desired concentration, e.g., 50 pM), and binding buffer to a final volume of 200 µL.

Non-specific Binding: Add cell membranes, [¹²⁵I]-[Tyr11]-Somatostatin, and a high

concentration of unlabeled [Tyr11]-Somatostatin (e.g., 1 µM) in binding buffer.

Competition Binding: Add cell membranes, [¹²⁵I]-[Tyr11]-Somatostatin, and varying

concentrations of the competitor compound in binding buffer.

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a

cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound

radioligand.

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a gamma counter.

Data Analysis:

Specific Binding: Calculate by subtracting non-specific binding from total binding.

Saturation Analysis: For saturation binding experiments (using varying concentrations of

[¹²⁵I]-[Tyr11]-Somatostatin), determine the dissociation constant (Kd) and the maximum

number of binding sites (Bmax) by Scatchard analysis.

Competition Analysis: For competition binding experiments, determine the IC₅₀ value

(concentration of competitor that inhibits 50% of specific binding) and calculate the

inhibition constant (Ki) using the Cheng-Prusoff equation.

Quantitative Data from Experimental Studies
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The following tables summarize quantitative data from receptor binding studies using [Tyr11]-
Somatostatin.

Table 1: Receptor Binding Affinity in Rabbit Retina Membranes[2]

Parameter Value

K_d 0.90 ± 0.20 nM

B_max 104 ± 52 fmol/mg protein

Table 2: Receptor Binding Affinity in Rat Brain Membranes[6]

Parameter Value

K_a 1.25 x 10¹⁰ M⁻¹

B_max 0.155 x 10⁻¹² mol/mg

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a radioligand binding assay.
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Figure 2: Workflow for a Radioligand Binding Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Somatostatin. Total solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Characterization of [125I]Tyr11-somatostatin binding sites in the rabbit retina - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Solid-phase peptide synthesis of somatostatin using mild base cleavage of N alpha-9-
fluorenylmethyloxycarbonylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Iodination of [Tyr11]somatostatin yields a super high affinity ligand for somatostatin
receptors in GH4C1 pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Solid-phase peptide synthesis of somatostatin using mild base cleavage of N alpha-9-
fluorenylmethyloxycarbonylamino acids. | Semantic Scholar [semanticscholar.org]

6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI
Bookshelf [ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-Depth Technical Guide to [Tyr11]-Somatostatin for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15618488#tyr11-somatostatin-molecular-weight-and-
chemical-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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